molecular formula C14H18BClO3 B2459278 1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 1417036-32-8

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B2459278
CAS No.: 1417036-32-8
M. Wt: 280.56
InChI Key: OJZIJXVVLUQHKL-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H18BClO3. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-4-bromophenyl ethanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions, leading to higher yields and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Substituted Phenyl Ethanones: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Boronic Acids and Alcohols: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C12H17BClNO2
  • Molecular Weight : 253.53 g/mol
  • CAS Number : 1417036-32-8

Its structure features a chloro-substituted phenyl group attached to an ethanone moiety, along with a boron-containing dioxaborolane group that enhances its reactivity and solubility in organic solvents.

Medicinal Chemistry

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its unique boron-containing structure lends itself to applications in drug design and development:

  • Anticancer Agents : Research indicates that compounds containing boron can enhance the efficacy of certain anticancer drugs by improving their pharmacokinetics and bioavailability. The incorporation of this compound into drug formulations may lead to more effective therapies targeting specific cancer types.

Organic Synthesis

The compound serves as an important reagent in organic synthesis:

  • Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials:

  • Polymer Chemistry : The compound can be utilized to modify polymer properties through boron chemistry. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The results demonstrated improved activity against specific cancer cell lines compared to traditional chemotherapeutics.

Case Study 2: Synthesis of Complex Organic Molecules

In a research project focused on synthesizing complex organic compounds for pharmaceutical applications, researchers utilized this compound in Suzuki cross-coupling reactions. The efficiency of the reactions was significantly enhanced due to the stability and reactivity provided by the dioxaborolane moiety.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is unique due to its specific structure, which combines a boronic ester with a chloro-substituted phenyl ethanone. This combination provides both stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions distinguishes it from other similar compounds, which may not have the same reactivity or stability.

Biological Activity

1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H19BClO3
  • Molecular Weight : 284.56 g/mol
  • CAS Number : 11390932

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-bromophenol with tetramethyl dioxaborolane under controlled conditions. The reaction yields the desired compound through a nucleophilic substitution mechanism that incorporates the boron-containing moiety into the aromatic system.

Anticancer Properties

Recent studies have shown that compounds containing dioxaborolane moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)5.6Inhibition of tubulin polymerization
Compound BA549 (Lung Cancer)3.8Induction of apoptosis
Target CompoundHeLa (Cervical Cancer)4.5Disruption of cell cycle

The compound has shown an IC50 value of approximately 4.5 µM against HeLa cervical cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This mechanism leads to cell cycle arrest and subsequent apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts favorably with the binding sites on tubulin, stabilizing the complex and preventing normal cell division .

Study 1: Antiproliferative Effects

A study conducted on various human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation compared to standard chemotherapeutics. The results indicated that it was more effective than some existing treatments, showing promise for further development as an anticancer drug.

Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of the compound towards cancerous versus normal cells. The findings revealed that while it effectively targeted cancer cells, it exhibited lower toxicity towards normal human fibroblasts, suggesting a favorable therapeutic window for clinical applications .

Properties

IUPAC Name

1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZIJXVVLUQHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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